molecular formula C21H23FN4O3 B6502981 N'-[(4-fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396794-17-4

N'-[(4-fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B6502981
CAS No.: 1396794-17-4
M. Wt: 398.4 g/mol
InChI Key: JOJAADHBSUQJBR-UHFFFAOYSA-N
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Description

N'-[(4-Fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound featuring an ethanediamide (oxalamide) core. Its structure includes two key substituents:

  • R1: A 4-fluorobenzyl group (C₆H₄F-CH₂), providing electron-withdrawing properties that may enhance metabolic stability.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c22-18-3-1-15(2-4-18)13-24-19(27)20(28)25-14-16-7-11-26(12-8-16)21(29)17-5-9-23-10-6-17/h1-6,9-10,16H,7-8,11-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJAADHBSUQJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The ethanediamide core serves as a scaffold for diverse substitutions, influencing physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Ethanediamide Derivatives
Compound Name (Reference) R1 (Benzyl Group) R2 (Piperidine Substituent) Molecular Formula Molecular Weight Key Features
Target Compound 4-Fluorophenyl 1-(Pyridine-4-carbonyl)piperidin-4-ylmethyl C₂₁H₂₂FN₃O₃ 407.42 Pyridine carbonyl enhances H-bonding
N-(2-Chlorobenzyl)-... 2-Chlorophenyl 1-[(4-Fluorophenyl)carbamoyl]piperidin-4-ylmethyl C₂₂H₂₃ClFN₃O₃ 455.89 Carbamoyl group for polar interactions
N-({1-[2-(Methylsulfanyl)benzyl]... 4-(Trifluoromethoxy)phenyl 1-[2-(Methylsulfanyl)benzyl]piperidin-4-ylmethyl C₂₃H₂₆F₃N₃O₃S 481.53 Trifluoromethoxy enhances lipophilicity
N-(4-Chlorobenzyl)-... 4-Chlorophenyl 2-(4-Phenylpiperazinyl)-2-(3-pyridinyl)ethyl C₂₅H₂₆ClN₅O₂ 479.96 Piperazine-pyridine hybrid
BG15440 4-Fluorophenyl 1-(Pyrazin-2-yl)piperidin-4-ylmethyl C₁₉H₂₂FN₅O₂ 371.41 Pyrazine ring for π-π stacking
Key Observations:
  • Fluorine Substitution : The 4-fluorophenyl group (target compound, BG15440) is associated with improved metabolic stability and binding affinity compared to chloro or methylsulfanyl groups .
  • Carbamoyl (): Enhances polarity, possibly affecting solubility and receptor interactions. Trifluoromethoxy (): Increases lipophilicity, which may enhance blood-brain barrier penetration .
  • Heterocyclic Variations: Pyrazine (BG15440) vs.

Physicochemical and Pharmacological Implications

  • Melting Points : Analogs in and exhibit melting points between 116°C and 230°C, influenced by substituent polarity and crystallinity . The target compound’s pyridine-4-carbonyl group may lower melting points compared to carbamoyl derivatives due to reduced hydrogen bonding.
  • Solubility : Fluorinated and trifluoromethoxy groups (target compound, ) increase lipophilicity, whereas carbamoyl () and pyridine (target compound) groups enhance aqueous solubility .
  • Synthetic Yields : Ethanediamide derivatives are typically synthesized in moderate yields (58–78%), with purity >98% confirmed by HPLC .

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